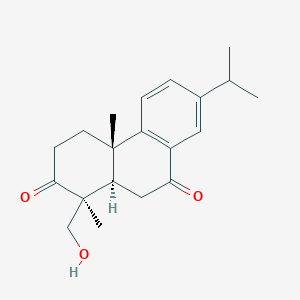
Triptobenzene N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triptobenzene N is a natural product found in Tripterygium wilfordii with data available.
Scientific Research Applications
Immunosuppressive Properties
Triptobenzene N, identified as a diterpenoid in Tripterygium wilfordii, has shown significant immunosuppressive activities. This is evident from its inhibitory effects on cytokine production, highlighting its potential in immunomodulation and treatment of autoimmune diseases (Duan, Takaishi, Momota, Ohmoto, Taki, Jia, & Li, 1999).
Anti-Cancer Potential
Research on Tripterygium wilfordii, which contains triptobenzene N, reveals anti-cancer properties. The isolated diterpenes from this plant, including triptobenzene N, have shown positive effects against cancer cell lines like HeLa and L929 (Duan Hong-quan, 2007).
Synthesis and Chemical Studies
The synthesis of triptobenzene N has been a subject of interest in chemical research. Studies have focused on the total synthesis of this and related compounds, providing insights into their chemical structures and potential applications in various fields (Xin Li & Carter, 2018).
Pharmacological Functions
Triptobenzene N, as a component of Tripterygium wilfordii extracts, contributes to the plant's multiple pharmacological functions. These include anti-inflammatory, immune modulation, and potential antiproliferative effects, expanding its therapeutic applications (Qiuyan Liu, 2011).
properties
Product Name |
Triptobenzene N |
|---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1S,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydrophenanthrene-2,9-dione |
InChI |
InChI=1S/C20H26O3/c1-12(2)13-5-6-15-14(9-13)16(22)10-17-19(15,3)8-7-18(23)20(17,4)11-21/h5-6,9,12,17,21H,7-8,10-11H2,1-4H3/t17-,19-,20-/m1/s1 |
InChI Key |
AILBGNUDAQUSML-MISYRCLQSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC(=O)[C@]([C@@H]3CC2=O)(C)CO)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCC(=O)C(C3CC2=O)(C)CO)C |
synonyms |
19-hydroxy-3,7-dioxoabieta-8,11,13-triene triptobenzene N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid](/img/structure/B1261836.png)
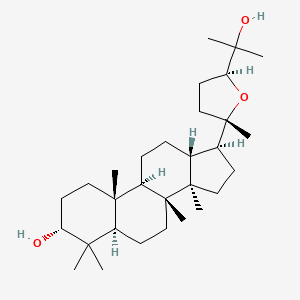
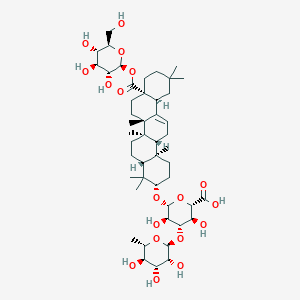



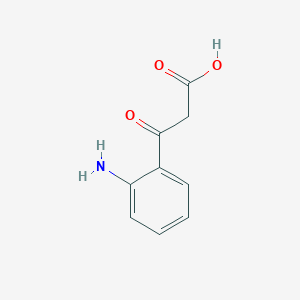
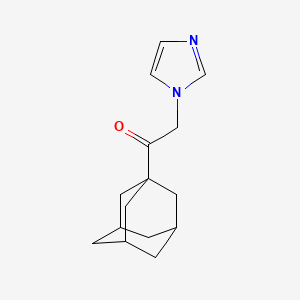
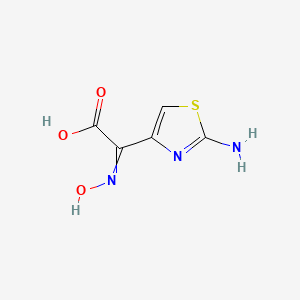
![(4aR,5aS,6R,8aS,13aS,15aS,15bR)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1261852.png)

![(6aR,10aR)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1261854.png)
